2'-Chloro-3',5'-difluoroacetophenone
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Overview
Description
2’-Chloro-3’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,2,2-trifluoroacetophenone with chlorine gas under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 2’-Chloro-3’,5’-difluoroacetophenone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Common Reagents and Conditions:
Difluoromethylation: Using reagents like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in the presence of phenol derivatives.
Baylis-Hillman Reaction: Involving fluoroalkyl ketones to obtain chlorodifluoromethyl-containing products.
Major Products:
Aryl Difluoromethyl Ethers: Formed through difluoromethylation reactions.
Chlorodifluoromethyl Derivatives: Obtained from the Baylis-Hillman reaction.
Scientific Research Applications
2’-Chloro-3’,5’-difluoroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various fluorinated compounds and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-3’,5’-difluoroacetophenone involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2-Chloro-2,2-difluoroacetophenone
- 2,2-Difluoroacetophenone
- 2-Chloro-3,5-difluorophenol
Comparison: 2’-Chloro-3’,5’-difluoroacetophenone is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. For instance, the presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable reagent in organic synthesis .
This comprehensive overview highlights the significance of 2’-Chloro-3’,5’-difluoroacetophenone in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H5ClF2O |
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Molecular Weight |
190.57 g/mol |
IUPAC Name |
1-(2-chloro-3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
InChI Key |
VZIDXGZZJBYOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)F)Cl |
Origin of Product |
United States |
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